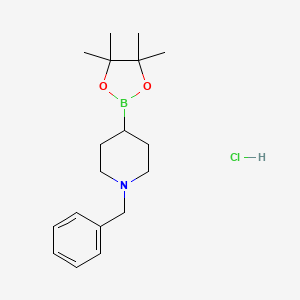

1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride

描述

属性

IUPAC Name |

1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15;/h5-9,16H,10-14H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOKYVZNICXOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Two-Step Halogenation and Borylation

This approach, detailed in CN105566368A, involves sequential halogenation and boron-group incorporation:

Step 1: Synthesis of N-Benzyl-1,2,5,6-tetrahydropyridine-4-chlorine

-

Reagents : N-Benzyl-4-piperidone, triphenyl phosphite, diisopropylethylamine (DIPEA), chlorine gas.

-

Conditions :

-

Solvent: Dichloromethane (220 mL per 0.1 mol substrate).

-

Temperature: -25°C to -15°C during Cl₂ addition.

-

Workup: Cold ethanol precipitation followed by tetramethylene sulfone distillation.

-

Step 2: Boron Group Installation

-

Reagents : Metallic lithium, bis(diisopropylamino)boron chloride, tetramethyl ethylene glycol.

-

Conditions :

-

Solvent: Cyclopentyl methyl ether (70 mL).

-

Temperature: -10°C to 0°C during reagent addition.

-

Catalysis: 5% Pd/C under 1 atm H₂.

-

Critical Parameters :

-

Halogen choice impacts reaction kinetics; chlorine provides superior regioselectivity compared to bromine.

-

Pd/C catalytic hydrogenation ensures complete saturation of the tetrahydropyridine intermediate.

Transition Metal-Catalyzed Direct Borylation

Adapted from RSC protocols, this method employs palladium-mediated cross-coupling:

-

Reagents : 1-Benzyl-4-bromopiperidine, bis(pinacolato)diboron, Pd(dppf)Cl₂.

-

Conditions :

-

Solvent: 1,4-Dioxane/water (4:1).

-

Temperature: 80°C for 12h.

-

Base: Potassium acetate.

-

Advantages :

-

Avoids hazardous chlorine gas handling.

-

Single-step process reduces purification demands.

Conversion to Hydrochloride Salt

While source materials lack explicit hydrochloride formation details, standard protocols suggest:

-

Procedure :

-

Dissolve boronic ester free base (1 eq) in anhydrous ether.

-

Bubble HCl gas until pH < 2.

-

Precipitate hydrochloride salt via cold diethyl ether addition.

-

-

Purity Control : Recrystallization from ethanol/ether (1:3) yields >99% purity.

Comparative Analysis of Methods

Key Observations :

-

The halogenation-borylation route offers proven scalability but requires specialized cryogenic equipment.

-

Transition metal-catalyzed methods show yield advantages but lack large-scale validation in literature.

化学反应分析

Types of Reactions: 1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Palladium catalysts: Palladium acetate or palladium chloride.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Conditions: Reactions are typically conducted at temperatures ranging from 50°C to 100°C under an inert atmosphere.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

科学研究应用

Synthesis and Chemical Properties

1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride can be synthesized through various methods, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki reaction. This compound serves as a versatile building block for the synthesis of more complex molecules. The synthesis typically involves:

- Starting Materials : N-benzylpiperidine and boronic acid derivatives.

- Reaction Conditions : Usually conducted under alkaline conditions to facilitate the formation of the boronate ester.

- Purification : Often requires column chromatography to isolate the desired product with high purity.

Biological Activities

The compound exhibits a range of biological activities, making it valuable in drug discovery. Key areas of application include:

- Anticancer Activity : Boronic acids and their derivatives have shown potential as anticancer agents. For instance, they can inhibit proteasome activity, leading to apoptosis in cancer cells. Studies have indicated that compounds similar to 1-benzyl-piperidine-4-boronic acid pinacol ester can enhance the efficacy of existing chemotherapeutic agents like bortezomib .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including those involved in cancer progression and metabolic diseases. Its structural features allow it to interact effectively with target enzymes, enhancing binding affinity and selectivity .

Anticancer Research

A study investigated the use of 1-benzyl-piperidine-4-boronic acid derivatives in combination therapies for treating aggressive lymphomas. The findings suggested that these compounds could overcome drug resistance mechanisms when used alongside established treatments like bortezomib .

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib | To evaluate efficacy in overcoming drug resistance | Phase 1/2 | Completed |

Alzheimer’s Disease

Research has also explored the potential of piperidine derivatives, including 1-benzyl-piperidine-4-boronic acid pinacol ester hydrochloride, in treating Alzheimer's disease. These compounds were shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets for enhancing cholinergic function in Alzheimer's patients .

作用机制

The compound exerts its effects primarily through its role in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are largely dependent on the specific reaction conditions and substrates used.

相似化合物的比较

Core Structural Differences

The compound’s structural uniqueness lies in its piperidine-boronic ester hybrid system , which distinguishes it from other boronic acid derivatives. Key comparisons include:

Key Insights :

Physical and Spectroscopic Properties

1H NMR Data Comparison :

生物活性

1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

Molecular Formula : C₁₉H₂₃BClN₂O₂

Molecular Weight : 361.9 g/mol

CAS Number : 1204810-32-1

The compound features a piperidine ring, a boronic acid moiety, and a benzyl group, which contribute to its diverse biological effects.

The biological activity of 1-benzyl-piperidine-4-boronic acid pinacol ester hydrochloride is attributed to its ability to interact with various molecular targets. The boronic acid group can form reversible covalent bonds with diols in biomolecules, influencing enzyme activity and cellular signaling pathways. The piperidine moiety enhances the compound's stability and interaction with biological targets, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting potential applications as an antimicrobial agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

The results indicate that the compound effectively inhibits the growth of these bacteria, likely through mechanisms involving disruption of cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects. It demonstrated the ability to induce apoptosis in various cancer cell lines, which is crucial for developing new cancer therapies.

Study 2: Anticancer Activity

In cellular assays involving breast and lung cancer models, the compound showed significant cytotoxic effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 40 |

These findings suggest that the compound may interfere with cell cycle progression and modulate apoptotic factors, making it a candidate for further development in cancer treatment.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-aminophenylboronic acid and 4-aminobenzyl alcohol, 1-benzyl-piperidine-4-boronic acid pinacol ester hydrochloride exhibits distinct biological profiles due to its unique combination of functional groups.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-Benzyl-piperidine-4-boronic acid... | High | Moderate |

| 4-Aminophenylboronic acid | Moderate | Low |

| 4-Aminobenzyl alcohol | Low | Moderate |

This comparison highlights the enhanced biological activities attributed to the specific structural features of the compound.

常见问题

Q. What are the standard synthetic routes for preparing 1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling, where the boronic ester reacts with aryl/heteroaryl halides. For example, tert-butyl-protected analogs (e.g., tert-butyl 4-boronic ester derivatives) are coupled with brominated intermediates using Pd(dppf)Cl₂ (1–5 mol%) and cesium carbonate in solvents like 1,2-dimethoxyethane or THF/water mixtures at 75–100°C under inert atmospheres . Post-synthesis, acid hydrolysis (e.g., HCl) removes protecting groups to yield the hydrochloride salt.

Q. What analytical methods confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify the benzyl and piperidine moieties, while ¹¹B NMR confirms boronate integrity.

- Mass Spectrometry (HRMS/LC-MS) : Validates molecular weight (e.g., molecular ion peaks matching C₁₉H₂₈BClNO₃).

- X-ray Crystallography : Resolves stereochemistry and boronate geometry when crystalline forms are obtainable .

- HPLC/GC : Purity assessment (>97% by GC) and detection of pinacol ester degradation products .

Q. What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : In airtight containers under nitrogen at 2–8°C to prevent boronate hydrolysis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid water to prevent toxic gas release .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings with this boronic ester?

- Catalyst Screening : Pd(dppf)Cl₂ often outperforms Pd(PPh₃)₄ in sterically hindered systems (e.g., 94% yield vs. 69% in THF/water) .

- Solvent Systems : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) enhance solubility of boronate intermediates.

- Base Selection : Cesium carbonate improves coupling efficiency compared to potassium phosphate due to better solubility .

- Temperature Control : Maintaining 75–100°C prevents premature catalyst deactivation.

Q. What strategies address contradictory data in cross-coupling yields (e.g., 75% vs. 94%)?

Contradictions may arise from:

- Impurities in Reagents : Boronate esters degrade upon exposure to moisture; rigorous drying of solvents/reagents is essential.

- Oxygen Sensitivity : Inert atmosphere (N₂/Ar) prevents Pd catalyst oxidation.

- Substrate Steric Effects : Bulkier aryl halides require higher catalyst loadings (5 mol% vs. 1 mol%) . Systematic DOE (Design of Experiments) can isolate critical variables.

Q. How is this compound utilized in medicinal chemistry for drug discovery?

The boronic ester serves as a key intermediate in synthesizing:

- Kinase Inhibitors : Piperidine-boronate motifs target ATP-binding pockets.

- Protease Inhibitors : Boronates mimic tetrahedral intermediates in enzymatic hydrolysis.

- PET Tracers : ¹⁸F-labeled analogs enable imaging of biological targets . Recent studies highlight its role in synthesizing antiviral and anticancer agents via late-stage functionalization .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of this compound?

- Catalyst Cost : Pd-based catalysts require recovery or substitution with cheaper alternatives (e.g., Ni).

- Purification : Column chromatography is inefficient at scale; switch to recrystallization or aqueous workups.

- Boronate Stability : Hydrolysis-prone intermediates necessitate strict anhydrous conditions during large-batch reactions .

Q. How can computational chemistry aid in predicting reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。